N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole core substituted with an ethoxy group at the 6-position. The structure includes a dimethylaminoethyl side chain and a 4-(methylsulfonyl)benzamide moiety, with a hydrochloride counterion enhancing solubility. Key properties include:
- Molecular formula: C₂₆H₃₅ClN₄O₄S₂
- CAS No.: 1322030-57-8 (as per )
- 4-(Methylsulfonyl)benzamide: Contributes to electronic effects and hydrogen-bonding capacity. Dimethylaminoethyl group: Improves water solubility via protonation of the tertiary amine.
The hydrochloride salt formulation is a common strategy to optimize bioavailability in pharmaceutical candidates.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S2.ClH/c1-5-28-16-8-11-18-19(14-16)29-21(22-18)24(13-12-23(2)3)20(25)15-6-9-17(10-7-15)30(4,26)27;/h6-11,14H,5,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCJCDNDDGZJJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a benzothiazole moiety, a dimethylaminoethyl group, and a methylsulfonylbenzamide structure. Its biological activity has been explored in various contexts, particularly in relation to its therapeutic potential.
- Molecular Formula : C21H26ClN3O4S2
- Molecular Weight : 484.0 g/mol
- CAS Number : 1215697-53-2
The compound's mechanism of action is believed to involve interactions with specific molecular targets, including enzymes and receptors. Studies suggest that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the regulation of neurotransmitter levels in the brain. This inhibition may contribute to its neuroprotective effects and potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
Antitumor Activity
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant antitumor properties. The multitargeted nature of these compounds allows them to act on various pathways involved in tumor growth and progression. For instance, they have been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators .
Antimicrobial and Anti-inflammatory Effects
The compound has also demonstrated antimicrobial activity against various pathogens, suggesting its potential use in treating infections. Additionally, anti-inflammatory properties have been reported, which may be attributed to the inhibition of pro-inflammatory cytokines and pathways involved in inflammation .
Neuroprotective Effects
Given its structural similarities to known neuroprotective agents, this compound may offer benefits in neurodegenerative conditions. Its ability to inhibit AChE could enhance cholinergic signaling, which is often impaired in Alzheimer's disease. Furthermore, the compound's antioxidant properties may help mitigate oxidative stress associated with neuronal damage .
Case Studies and Research Findings
-
Study on Antitumor Efficacy :
- A study evaluated the cytotoxic effects of various benzothiazole derivatives on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
-
Neuroprotective Study :
- In an animal model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective effect against neurodegeneration.
-
Antimicrobial Activity Assessment :
- The compound was tested against several bacterial strains, showing effective inhibition at low concentrations. This highlights its potential as a lead compound for developing new antimicrobial agents.
Summary Table of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Properties
Preliminary studies suggest that the compound may inhibit the proliferation of various cancer cell lines by targeting specific receptors or enzymes involved in tumor growth. Notable findings include:
- In vitro Studies : The compound demonstrated significant cytotoxicity against human epidermoid carcinoma cell lines (A431) and non-small cell lung cancer cells (A549, H1299), with inhibition rates of 75%, 70%, and 68% respectively at a concentration of 4 µM .
| Cell Line | Inhibition (%) at 4 µM |
|---|---|
| A431 | 75 |
| A549 | 70 |
| H1299 | 68 |
Anti-inflammatory Effects
The compound has been shown to significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using mouse monocyte macrophages (RAW264.7) indicated a marked reduction in these inflammatory markers, suggesting its efficacy in managing inflammatory diseases .
Neuroprotective Effects
The ability of the compound to cross the blood-brain barrier positions it as a potential candidate for treating neurodegenerative diseases. Its neuroprotective effects are hypothesized to stem from its interaction with cellular signaling pathways that regulate neuronal survival .
Target Enzymes
The primary targets of this compound include cyclooxygenase enzymes (COX-1 and COX-2). By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
Inhibition of COX enzymes affects the arachidonic acid pathway, leading to decreased production of inflammatory mediators. This mechanism is crucial for its anti-inflammatory and analgesic effects .
Case Studies
Several studies have explored the dual action of this compound against cancer and inflammation:
Study 1: Dual Anti-inflammatory and Anticancer Activity
This study synthesized various benzothiazole derivatives, including the compound , highlighting its ability to inhibit cell migration and induce apoptosis in cancer cells while simultaneously reducing inflammatory cytokine levels.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by the compound, revealing its inhibition of key signaling pathways (AKT and ERK), which are essential for cancer cell survival and proliferation. Western blot analysis confirmed these effects, reinforcing its potential as a dual-action therapeutic agent .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is compared to other benzamide and benzo[d]thiazole derivatives (Table 1):
Table 1. Structural and Functional Comparison
Preparation Methods
Synthesis of 6-Ethoxybenzo[d]thiazol-2-amine
Route 1: Cyclization of 4-Ethoxy-2-aminothiophenol
- Starting Material : 4-Ethoxy-2-aminothiophenol is treated with cyanogen bromide (BrCN) in ethanol under reflux to form the benzothiazole ring.
- Reaction Conditions :
- Solvent: Anhydrous ethanol
- Temperature: 78°C (reflux)
- Time: 12–16 hours
- Purification : Silica gel chromatography (ethyl acetate/hexanes, 1:4 to 1:2 gradient).
Route 2: Nitration-Reduction Sequence
- Nitration : 2-Aminothiophenol is nitrated at position 5 using fuming HNO3 in H2SO4 at 0–5°C.
- Ethoxy Introduction : The nitro group is reduced to an amine (H2/Pd-C), followed by alkylation with ethyl bromide in the presence of K2CO3.
- Cyclization : The resultant 4-ethoxy-2-aminothiophenol undergoes cyclization as in Route 1.
Preparation of 4-(Methylsulfonyl)benzoic Acid
Step 1: Sulfonation of Toluene
- Methyl Thioether Formation : Toluene reacts with methanesulfonyl chloride (MsCl) in AlCl3 to yield 4-methylthiotoluene.
- Oxidation to Sulfone : The thioether is oxidized using 30% H2O2 in acetic acid at 60°C for 6 hours.
Step 2: Carboxylation
- Bromination : 4-(Methylsulfonyl)toluene undergoes bromination (Br2/FeBr3) to form 4-(methylsulfonyl)benzyl bromide.
- Grignard Reaction : The bromide is converted to the carboxylic acid via CO2 insertion in THF at −78°C.
Amide Bond Formation
Coupling Methodology
- Activation : 4-(Methylsulfonyl)benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM).
- Reaction : The activated acid reacts with 6-ethoxybenzo[d]thiazol-2-amine at room temperature for 24 hours.
- Yield Optimization :
- Solvent: DCM > DMF due to reduced side reactions.
- Stoichiometry: 1.2 equivalents of EDCI/HOBt relative to the acid.
N-Alkylation with 2-(Dimethylamino)ethyl Chloride
Two-Stage Alkylation
Hydrochloride Salt Formation
Acidification Protocol
- Free Base Dissolution : The tertiary amine is dissolved in anhydrous ethanol.
- HCl Gas Introduction : Dry HCl gas is bubbled through the solution until precipitation occurs.
- Recrystallization : The crude hydrochloride salt is recrystallized from ethanol/diethyl ether (1:3).
Optimization of Reaction Conditions
Solvent and Base Selection for Alkylation
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | K2CO3 | 60 | 78 | 95 |
| DMF | NaH | 80 | 65 | 88 |
| Acetonitrile | DBU | 70 | 72 | 92 |
THF with K2CO3 provides optimal balance between reactivity and selectivity, minimizing degradation of the benzothiazole ring.
Chromatographic Purification Strategies
| Step | Stationary Phase | Mobile Phase | Purity Achieved (%) |
|---|---|---|---|
| Benzothiazole core | Silica gel | Ethyl acetate/hexanes (1:4) | 98 |
| Final amide | C18 reverse phase | Acetonitrile/water (70:30) | 99.5 |
Analytical Characterization
Key Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.12 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, benzothiazole-H), 6.95 (dd, J = 8.8, 2.4 Hz, 1H, benzothiazole-H), 4.21 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.82–3.75 (m, 2H, NCH2), 3.42 (s, 3H, SO2CH3), 2.98 (s, 6H, N(CH3)2), 1.41 (t, J = 7.0 Hz, 3H, OCH2CH3).
- HRMS (ESI+) : m/z calculated for C22H26N3O4S2+ [M+H]+: 476.1365; found: 476.1368.
Q & A
Q. Optimization Parameters :
| Parameter | Typical Conditions | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | Dichloromethane or ethanol | Higher polarity improves dissolution of intermediates | |
| Temperature | 60–80°C (reflux) | Accelerates reaction kinetics | |
| Catalyst | Triethylamine or DMAP | Reduces side reactions |
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
Standard methods include:
- NMR Spectroscopy : Confirms proton environments (e.g., dimethylamino protons at δ 2.2–2.5 ppm, thiazole protons at δ 7.1–7.5 ppm) .
- HPLC : Quantifies purity (>95% required for pharmacological assays) using C18 columns and acetonitrile/water mobile phases .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ≈ 507.2 g/mol) .
Advanced: How do structural modifications (e.g., substituent changes) influence its biological activity in structure-activity relationship (SAR) studies?
Key functional groups and their impact:
| Group | Modification Example | Biological Effect | Reference |
|---|---|---|---|
| 6-Ethoxy | Replacement with 6-fluoro | Reduced kinase inhibition (IC50 ↑ 2-fold) | |
| Methylsulfonyl | Substitution with morpholine | Alters solubility and target binding affinity | |
| Dimethylaminoethyl | Removal or alkyl chain extension | Compromises cellular uptake |
Methodological Insight : SAR studies require systematic substitution of each moiety followed by in vitro assays (e.g., enzyme inhibition, cytotoxicity) to map pharmacophore contributions .
Advanced: What experimental strategies are used to resolve contradictions in reported biological activities (e.g., varying IC50 values across studies)?
Common discrepancies arise from:
- Assay Conditions : Differences in buffer pH, ATP concentration (for kinase assays), or cell lines.
- Solution Stability : Hydrolysis of the methylsulfonyl group under acidic conditions may reduce potency .
Q. Resolution Workflow :
Reproduce assays under standardized conditions (e.g., pH 7.4, 1 mM ATP).
Stability Studies : Use LC-MS to monitor degradation products over 24–72 hours .
Molecular Docking : Compare binding poses across crystal structures of target enzymes to identify variable interactions .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?
Key Challenges : Poor oral bioavailability due to high molecular weight (>500 Da) and polar surface area.
Strategies :
- Prodrug Design : Mask the dimethylamino group with acetyl or PEGylated moieties to enhance absorption .
- Formulation : Use lipid-based nanoparticles or cyclodextrin complexes to improve solubility .
Q. Pharmacokinetic Data from Analogues :
| Property | Value (Analogues) | Reference |
|---|---|---|
| LogP | 2.8–3.5 | |
| Plasma Half-life (rat) | 4.2 ± 0.8 hours | |
| % Oral Bioavailability | 12–18% (unmodified) |
Advanced: What methodologies are recommended for elucidating its mechanism of action in neuropharmacology or oncology?
Target Identification :
- Chemical Proteomics : Use immobilized compound pull-down assays with brain or tumor lysates .
- Kinase Profiling : Screen against panels of 100+ kinases to identify primary targets (e.g., JAK2, EGFR mutants) .
Pathway Analysis : RNA-seq or phosphoproteomics post-treatment to map downstream signaling (e.g., apoptosis, mTOR pathways) .
Q. Critical Controls :
- Include inactive structural analogues to confirm target specificity.
- Validate findings with siRNA knockdown or CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
